molecular formula C30H52O B11929221 Lanosterol, 24,25-dihydro-

Lanosterol, 24,25-dihydro-

Cat. No.: B11929221
M. Wt: 428.7 g/mol
InChI Key: MBZYKEVPFYHDOH-XCEBNUDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanosterol, 24,25-dihydro- can be synthesized from lanosterol through the reduction of the Δ24 double bond. This reduction is catalyzed by the enzyme DHCR24 (sterol-Δ24-reductase) . The reaction conditions typically involve the presence of NADPH as a cofactor and occur under physiological conditions.

Industrial Production Methods: Industrial production of lanosterol, 24,25-dihydro- is not well-documented, as it is primarily studied in the context of biological systems and cholesterol biosynthesis. the enzymatic reduction of lanosterol using DHCR24 could be adapted for industrial-scale production if required.

Properties

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1

InChI Key

MBZYKEVPFYHDOH-XCEBNUDKSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.